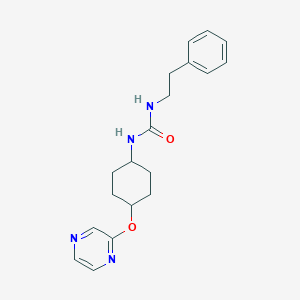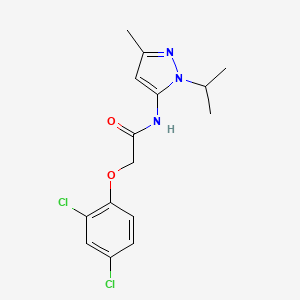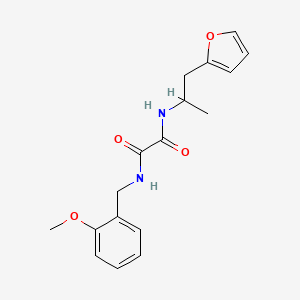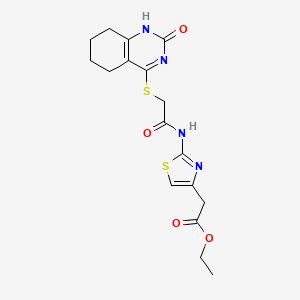![molecular formula C26H28N4O4 B2777795 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide CAS No. 1226451-39-3](/img/structure/B2777795.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of this compound is not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and other characteristics. Unfortunately, the specific physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
Polymer Chemistry Application
The compound “1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide” has been used in the synthesis of crosslinked terpolymers . These terpolymers contain sulfonyl fluoride and nitrile side groups, and they have been used for membranes in Proton Exchange Membrane Fuel Cell (PEMFC) applications .
Preparation of Metabolites
This compound has also been used in the preparation of metabolites of certain chemical structures . The method for the preparation of these metabolites has been patented, indicating its significance in the field of chemical synthesis .
Antibacterial Agents
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide” has been used in the synthesis of new sulfonamides and their N-substituted derivatives as potential antibacterial agents .
Alzheimer’s Disease Treatment
These synthesized sulfonamides have been studied as possible therapeutic agents for Alzheimer’s disease . The inhibition activity of these synthesized molecules was studied to assess their possible therapeutic effect on this disease .
Enzyme Inhibitors
The synthesized derivatives of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide” have been found to exhibit moderate inhibitory activity against lipoxygenase enzyme .
Biofilm Inhibition
This compound has been studied for its ability to inhibit bacterial biofilm growth . It was found to be particularly effective against B. subtilis and E. coli .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4/c1-32-22-7-5-4-6-18(22)15-29-26(31)17-8-10-30(11-9-17)25-19(14-27)16-28-21-13-24(34-3)23(33-2)12-20(21)25/h4-7,12-13,16-17H,8-11,15H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBKORRXAZSMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)



![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)
![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)
![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)

![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)

